Allyltriisopropylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

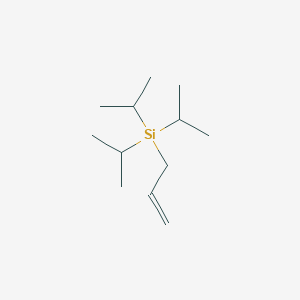

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tri(propan-2-yl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHUJRZKBYZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CC=C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407556 | |

| Record name | Allyltriisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24400-84-8 | |

| Record name | Allyltriisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyltriisopropylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriisopropylsilane (ATIPS) is a versatile organosilane reagent widely utilized in organic synthesis. Its sterically demanding triisopropylsilyl group and reactive allyl moiety make it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key spectral characteristics. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

This compound is a colorless, clear liquid at room temperature.[1][2][3] It is characterized by the molecular formula C₁₂H₂₆Si and a molecular weight of approximately 198.42 g/mol .[2][3] Due to its non-polar nature, it is soluble in most organic solvents. Key physical properties are summarized in Table 1. It is important to note that some discrepancies exist in the reported values for boiling point and density across different commercial and literature sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆Si | [1][2][3] |

| Molecular Weight | 198.42 g/mol | [2] |

| CAS Number | 24400-84-8 | [1][2][3] |

| Appearance | Colorless clear liquid | [1][2][3] |

| Boiling Point | 210.7 ± 9.0 °C at 760 mmHg130 °C | [3][2] |

| Density | 0.8 g/cm³0.824 g/mL at 25 °C0.767 g/mL | [3][2][3] |

| Refractive Index (n₂₀/D) | 1.4241.4671.47 | [3][2][1][3] |

| Flash Point | 76.1 °C169 °F (76.1 °C) | [3][2] |

| Melting Point | < 0 °C | [2][3] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions. | [2] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of the allyl group and the influence of the bulky triisopropylsilyl moiety.

2.1. Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a robust protecting group for alcohols, valued for its steric bulk which provides high stability under a wide range of reaction conditions, including strongly basic and nucleophilic environments.[3] The TIPS group can be introduced by reacting an alcohol with triisopropylsilyl chloride in the presence of a base like imidazole. While this compound is not the direct reagent for this protection, understanding the stability and reactivity of the TIPS group is crucial for its applications.

2.2. Allylation Reactions

The allyl group in this compound can be transferred to various electrophiles, making it a useful reagent for the formation of carbon-carbon bonds. This reactivity is central to its application in the synthesis of complex organic molecules.

2.3. Coupling Agent

In materials science, this compound can function as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.[1]

Experimental Protocols

3.1. Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chlorotriisopropylsilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent in an ice bath. Slowly add chlorotriisopropylsilane to the stirred solution of allylmagnesium bromide.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

Definitive spectral data for this compound is not widely published in detail. However, based on the known structures of similar organosilanes, the following characteristic spectral features are expected.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the allyl and triisopropyl groups.

-

Allyl protons: A multiplet in the range of 5.7-5.9 ppm for the vinyl proton (-CH=), two multiplets around 4.8-5.0 ppm for the terminal vinyl protons (=CH₂), and a doublet around 1.6 ppm for the methylene protons (-CH₂-Si).

-

Triisopropyl protons: A multiplet or septet around 1.0-1.2 ppm for the methine protons (-CH(CH₃)₂) and a doublet around 1.0 ppm for the methyl protons (-CH(CH₃)₂).

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the allyl and triisopropyl groups.

-

Allyl carbons: Signals around 134 ppm (-CH=), 114 ppm (=CH₂), and 26 ppm (-CH₂-Si).

-

Triisopropyl carbons: Signals around 18 ppm for the methyl carbons and around 11 ppm for the methine carbons.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H and C=C bonds of the allyl group and the Si-C bond.

-

~3075 cm⁻¹: =C-H stretching

-

~2940, 2865 cm⁻¹: C-H stretching (isopropyl)

-

~1630 cm⁻¹: C=C stretching

-

~1460, 1380 cm⁻¹: C-H bending (isopropyl)

-

~990, 905 cm⁻¹: =C-H bending (out-of-plane)

-

~880, 675 cm⁻¹: Si-C stretching

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show fragmentation patterns characteristic of silyl ethers. A prominent fragmentation pathway would be the loss of an isopropyl radical (43 Da), leading to a significant [M-43]⁺ ion.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It can cause skin and serious eye irritation.[3]

5.1. Handling Precautions

-

Handle in a well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Take precautionary measures against static discharge.[4]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and protective clothing.[4]

5.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Store away from oxidizing agents.[4]

5.3. First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin Contact: Wash off immediately with soap and plenty of water.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Seek medical attention.[6]

Conclusion

This compound is a valuable reagent in organic synthesis with a range of applications stemming from its unique structural features. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and handling, is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid scientists and professionals in leveraging the full potential of this versatile compound.

References

- 1. This compound(24400-84-8) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Allyltriisopropylsilane (CAS: 24400-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane is a versatile organosilicon compound widely employed in organic synthesis.[1] Characterized by a silicon atom bonded to three bulky isopropyl groups and a reactive allyl group, this reagent offers a unique combination of steric hindrance and nucleophilic reactivity.[2] Its applications span from being a key component in carbon-carbon bond-forming reactions to its use as a robust protecting group for alcohols.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications in modern organic chemistry.

Physicochemical Properties

This compound is a colorless, clear liquid with a distinct, mild odor.[1][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 24400-84-8 | [1][2] |

| Molecular Formula | C₁₂H₂₆Si | [1][2] |

| Molecular Weight | 198.43 g/mol | [1][4] |

| Appearance | Colorless clear liquid | [1][2] |

| Density | 0.83 g/mL | [1] |

| Boiling Point | 210.7 °C (at 760 mmHg) | [4] |

| Melting Point | <0 °C | [4] |

| Flash Point | 76 °C | [4][5] |

| Refractive Index | n20/D 1.47 | [1] |

| Purity | ≥ 97% (GC) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Grignard reaction between allylmagnesium bromide and triisopropylsilyl chloride.[6] The general workflow for this synthesis is depicted below.

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of allylsilanes via Grignard reagents.[7][8]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropylsilyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Initiation can be confirmed by gentle bubbling or a noticeable temperature increase.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Triisopropylsilyl Chloride:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

-

Add triisopropylsilyl chloride (1.0 equivalent) dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Key Reactions and Applications

This compound is a valuable reagent in a variety of organic transformations, most notably in the Hosomi-Sakurai allylation and as a protecting group for alcohols.

Hosomi-Sakurai Allylation

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 5. Allylsilane synthesis [organic-chemistry.org]

- 6. gelest.com [gelest.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 10. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sakurai Allylation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis and Purification of Allyltriisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of allyltriisopropylsilane, a valuable organosilane reagent in organic synthesis. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents relevant quantitative data for the characterization and handling of this compound.

Introduction

This compound is a versatile organosilicon compound utilized in a variety of chemical transformations.[1] Its allyl group can participate in numerous carbon-carbon bond-forming reactions, while the sterically demanding triisopropylsilyl group imparts unique reactivity and selectivity. This guide outlines a reliable method for the laboratory-scale synthesis and subsequent purification of this compound, primarily through a Grignard reaction followed by distillation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24400-84-8 | [2][3] |

| Molecular Formula | C₁₂H₂₆Si | [2][3] |

| Molecular Weight | 198.42 g/mol | [2][3] |

| Boiling Point | 210.7 °C at 760 mmHg | [2] |

| Density | 0.824 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.467 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity (typical) | ≥95% |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction. This involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent reaction with a suitable triisopropylsilyl electrophile (triisopropylsilyl chloride).

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Formation of Allylmagnesium Bromide

Step 2: Reaction with Triisopropylsilyl Chloride

Experimental Protocol: Synthesis

This protocol is a composite of established procedures for Grignard reagent formation and subsequent reaction with chlorosilanes.[4][5][6]

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Magnesium turnings

-

Allyl bromide, freshly distilled

-

Triisopropylsilyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Allylmagnesium Bromide

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

To the flask, add magnesium turnings (1.1 equivalents relative to allyl bromide).

-

In the dropping funnel, prepare a solution of freshly distilled allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. The initiation may be evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, a small crystal of iodine can be added.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction temperature should be kept below 0°C to minimize the formation of 1,5-hexadiene as a byproduct.[7]

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

-

Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

-

In the dropping funnel, prepare a solution of triisopropylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the triisopropylsilyl chloride solution dropwise to the stirred Grignard reagent solution. An exothermic reaction is expected. Maintain the reaction temperature below 25 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Expected Yield

While specific yields for this exact reaction are not widely reported in the literature, based on similar Grignard reactions with chlorosilanes, a yield in the range of 70-90% of the crude product can be reasonably expected.

Purification of this compound

The crude this compound obtained after the work-up procedure typically requires purification to remove any unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.

Experimental Protocol: Purification

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

-

Vigreux column (optional, for improved separation)

-

Vacuum source and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the distillation apparatus. A Vigreux column can be used to enhance the separation efficiency.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 210.7 °C at atmospheric pressure (760 mmHg).[2] Distillation under reduced pressure is recommended to avoid potential decomposition at high temperatures.

-

Store the purified, colorless liquid under an inert atmosphere to prevent degradation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 5.70 - 5.85 | m | 1H | -CH= | [8] |

| 4.80 - 4.95 | m | 2H | =CH₂ | [8] |

| 1.55 - 1.65 | d | 2H | Si-CH₂- | [8] |

| 0.95 - 1.10 | m | 21H | -Si-[CH(CH₃)₂]₃ | [8] |

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and purification of this compound.

Synthesis Workflow

Purification Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 24400-84-8 [m.chemicalbook.com]

- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. This compound(24400-84-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Allyltriisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of allyltriisopropylsilane, a versatile organosilane reagent.

Molecular Structure and Properties

This compound, with the IUPAC name tri(propan-2-yl)-prop-2-enylsilane, is an organosilicon compound featuring a silicon atom bonded to three bulky isopropyl groups and one allyl group. This structure imparts unique reactivity, making it a valuable reagent in organic synthesis.

Molecular Structure:

Table 1: Molecular Identifiers and Weights

| Identifier | Value |

| Molecular Formula | C12H26Si |

| Molecular Weight | 198.43 g/mol |

| Exact Mass | 198.180377 g/mol |

| CAS Number | 24400-84-8 |

| InChI Key | AKQHUJRZKBYZLC-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless clear liquid |

| Boiling Point | 130-210.7 °C at 760 mmHg |

| Density | 0.767-0.83 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.47 |

| Purity | Typically ≥95% (GC) |

| Storage Conditions | Store under an inert atmosphere at room temperature; moisture sensitive. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key reaction, the Hosomi-Sakurai allylation, are presented below.

2.1. Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the formation of a silicon-carbon bond through the reaction of a Grignard reagent with a chlorosilane.

Experimental Workflow:

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.

-

Reaction with Chlorotriisopropylsilane: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of chlorotriisopropylsilane (1.0 equivalent) in dry THF dropwise to the Grignard solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

2.2. Hosomi-Sakurai Allylation of an Aldehyde

Signaling Pathway:

Caption: Mechanism of the Hosomi-Sakurai Allylation Reaction.

Detailed Protocol:

-

Reaction Setup: To a solution of the aldehyde (1.0 equivalent) in dry dichloromethane (DCM) in a flame-dried flask under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl4, 1.0 equivalent) in DCM to the cooled aldehyde solution. Stir the resulting mixture at -78 °C for 10 minutes.

-

Allylsilane Addition: Add this compound (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

References

Spectroscopic Profile of Allyltriisopropylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyltriisopropylsilane (CAS No. 24400-84-8). Due to the limited availability of publicly accessible raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry for organosilane compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: tri(propan-2-yl)-prop-2-enylsilane

-

Synonyms: Allyl(triisopropyl)silane

-

CAS Number: 24400-84-8[1]

-

Appearance: Colorless transparent liquid[1]

-

Boiling Point: 210.7 °C at 760 mmHg[1]

-

Density: 0.824 g/mL at 25 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | m | 1H | =CH- |

| ~ 4.9 | m | 2H | =CH₂ |

| ~ 1.6 | d | 2H | Si-CH₂- |

| ~ 1.1 | m | 3H | Si-CH(CH₃)₂ |

| ~ 1.0 | d | 18H | Si-CH(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | =CH- |

| ~ 114 | =CH₂ |

| ~ 23 | Si-CH₂- |

| ~ 18.5 | Si-CH(CH₃)₂ |

| ~ 11 | Si-CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3075 | Medium | =C-H stretch |

| ~ 2940, 2865 | Strong | C-H stretch (isopropyl) |

| ~ 1630 | Medium | C=C stretch (alkene) |

| ~ 1460 | Medium | C-H bend (isopropyl) |

| ~ 995, 905 | Strong | =C-H bend (alkene) |

| ~ 885 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would likely involve the loss of alkyl and allyl groups.

| m/z | Fragment | Notes |

| 198 | [C₁₂H₂₆Si]⁺ | Molecular ion |

| 157 | [M - C₃H₅]⁺ | Loss of allyl group |

| 155 | [M - C₃H₇]⁺ | Loss of isopropyl group |

| 113 | [M - C₃H₅ - C₃H₇]⁺ | Subsequent loss of allyl and isopropyl groups |

| 71 | [Si(C₃H₇)]⁺ | Triisopropylsilyl fragment |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the corresponding protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition (FTIR):

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of the functional groups present in this compound.

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Transfer the final solution to an autosampler vial.

-

-

Data Acquisition (Electron Ionization - EI):

-

Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

The eluent from the GC is directed into the ion source of the Mass Spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

-

Propose fragmentation mechanisms to explain the observed peaks, which can provide structural information about the molecule.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Allyltriisopropylsilane: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Allyltriisopropylsilane. It includes a summary of its physicochemical properties, detailed safety protocols, and an overview of its applications in organic synthesis. This document is intended to serve as a comprehensive resource for laboratory personnel working with this versatile reagent.

Chemical and Physical Properties

This compound is a colorless liquid organosilane compound.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C12H26Si | [1][2] |

| Molecular Weight | 198.42 g/mol | [3] |

| Appearance | Colorless clear liquid | [2][4] |

| Boiling Point | 210.7 ± 9.0 °C at 760 mmHg | [3] |

| Melting Point | < 0 °C | [3][5] |

| Flash Point | 76.1 ± 0.0 °C | [3] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.424 | [3] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [5] |

Safety and Hazard Information

This compound is classified as a combustible liquid and causes serious eye irritation.[1] It may also cause skin irritation.[4] The following table summarizes its GHS classification and associated precautionary statements.

| Hazard Class | Hazard Statement | Precautionary Statements |

| Flammable liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat, open flames, sparks. - No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use water spray, foam, carbon dioxide, dry chemical to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

Handling Precautions and Experimental Protocols

Proper handling of this compound is crucial to ensure laboratory safety. This section provides detailed protocols for handling, storage, and in case of accidental exposure.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Storage and Handling Protocol

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6] Store under an inert atmosphere, such as nitrogen.[4][5]

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge.[1] Avoid contact with eyes, skin, and clothing.[1] Do not breathe vapors or mist.[1] Wash hands thoroughly after handling.[1]

-

Incompatible Materials: Keep away from oxidizing agents.[1]

First Aid Measures

A logical workflow for first aid procedures is outlined below.

Spill and Disposal Procedures

-

Spill Response: In case of a spill, remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal.[7] Ensure adequate ventilation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for the allylation of various electrophiles.[8] The triisopropylsilyl group provides steric bulk, influencing the stereochemical outcome of reactions.

Lewis Acid-Mediated Allylation of Aldehydes

A common application of this compound is the Lewis acid-mediated allylation of aldehydes to form homoallylic alcohols. A general experimental protocol is as follows:

Experimental Protocol: Allylation of Benzaldehyde

-

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C, add a solution of titanium tetrachloride (1.1 mmol) in dichloromethane.

-

Stir the mixture for 10 minutes at -78 °C.

-

Add a solution of this compound (1.2 mmol) in dichloromethane dropwise.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.

Reaction Mechanism

The reaction proceeds through the formation of a β-silyl-stabilized carbocation intermediate. The Lewis acid activates the aldehyde, making it more electrophilic. The allylsilane then attacks the activated carbonyl, and subsequent desilylation yields the homoallylic alcohol.

A simplified diagram of the reaction pathway is shown below.

This guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols.

References

- 1. gelest.com [gelest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Allyl(triisopropyl)silane | CAS#:24400-84-8 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 24400-84-8 [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 8. scispace.com [scispace.com]

Solubility Profile of Allyltriisopropylsilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane [(CH2=CHCH2)Si(i-Pr)3] is a versatile organosilane reagent utilized in a variety of applications within organic synthesis and materials science. Its utility as a protective group, a precursor for carbanion chemistry, and a component in polymer formulations underscores the importance of understanding its fundamental physical properties.[1] Among these, solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its quantitative determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on its molecular structure and the general solubility principles of similar organosilanes. The "like dissolves like" principle is particularly relevant, suggesting that the non-polar nature of this compound will dictate its solubility profile.

Theoretical Solubility Profile

This compound is a non-polar molecule due to the presence of the allyl group and the three bulky, non-polar isopropyl groups attached to the silicon atom. This structure leads to the prediction that it will be highly soluble or miscible in non-polar and weakly polar aprotic solvents. Its solubility is expected to decrease as the polarity of the solvent increases, particularly in protic solvents where the potential for hydrogen bonding is high. Organosilanes are generally insoluble in water, and this compound is expected to follow this trend.

Qualitative Solubility Data

Based on the theoretical profile and data from similar organosilanes like triethylsilane, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Dichloromethane (DCM) | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps (20 mL)

-

Analytical balance (readable to 0.1 mg)

-

Pipettes and syringes

-

Constant temperature bath or incubator

-

Vortex mixer

-

Nitrogen or argon gas supply

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add approximately 5 mL of the chosen organic solvent to a scintillation vial.

-

Using a pipette, add an excess of this compound to the solvent (e.g., 2-3 mL). An excess is indicated by the presence of a separate liquid phase or turbidity that does not disappear upon mixing.

-

Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium. Periodically agitate the mixture during this time.

-

-

Sample Collection and Analysis:

-

After the equilibration period, carefully remove the vial from the temperature bath, ensuring the solution remains at the set temperature.

-

Allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved this compound to settle.

-

Tare a clean, dry scintillation vial on the analytical balance and record the mass (mvial).

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette (e.g., 1.00 mL). Avoid disturbing the undissolved layer.

-

Transfer the aliquot of the saturated solution to the tared vial.

-

Immediately weigh the vial containing the aliquot and record the mass (mvial+solution).

-

-

Solvent Evaporation:

-

Place the vial containing the aliquot in a well-ventilated fume hood.

-

Gently evaporate the solvent under a slow stream of nitrogen or argon gas at room temperature. A slightly elevated temperature may be used to expedite evaporation, but care must be taken not to volatilize the this compound.

-

Continue the evaporation process until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Data Calculation:

-

Weigh the vial containing the dried this compound residue and record the mass (mvial+residue).

-

Calculate the mass of the this compound in the aliquot: msolute = mvial+residue - mvial

-

Calculate the mass of the solvent in the aliquot: msolvent = (mvial+solution - mvial) - msolute

-

Calculate the solubility in g/100 g of solvent: Solubility ( g/100 g) = (msolute / msolvent) * 100

-

To express solubility in g/100 mL of solvent, use the density of the solvent at the experimental temperature: Volumesolvent = msolvent / densitysolvent Solubility ( g/100 mL) = (msolute / Volumesolvent) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is flammable; keep away from ignition sources.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Allyltriisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane is a versatile organosilicon compound utilized in a range of applications, including organic synthesis and as a coupling agent. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and effective use in processes that involve elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated decomposition mechanism and products. Furthermore, it outlines detailed experimental protocols for researchers seeking to determine its precise thermal properties.

Predicted Thermal Stability

The thermal stability of this compound is primarily dictated by the strength of the silicon-carbon (Si-C) and carbon-carbon (C-C) bonds within its structure. The bulky isopropyl groups attached to the silicon atom are expected to sterically hinder intermolecular interactions, which may influence its boiling point but are less likely to have a significant impact on its unimolecular decomposition temperature.

Based on studies of similar organosilanes, the thermal decomposition of this compound is anticipated to initiate at elevated temperatures, likely in the range of 300-500 °C, in an inert atmosphere. The presence of oxygen would likely lower the decomposition temperature due to oxidative processes.

Proposed Decomposition Mechanism

The thermal decomposition of allylsilanes can proceed through several pathways, with the most probable being homolytic cleavage of the silicon-allyl bond or a concerted molecular elimination reaction.

3.1. Homolytic Cleavage

The Si-C bond is generally weaker than the C-C and C-H bonds in the alkyl groups. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of the silicon-allyl bond to form a triisopropylsilyl radical and an allyl radical.

-

Initiation: (CH₃)₂CH]₃Si-CH₂CH=CH₂ → [(CH₃)₂CH]₃Si• + •CH₂CH=CH₂

Following initiation, the highly reactive radicals can undergo a variety of secondary reactions, including hydrogen abstraction and disproportionation, leading to a complex mixture of products.

3.2. Molecular Elimination (Retro-ene Reaction)

An alternative pathway, observed in some allylsilanes, is a concerted retro-ene reaction. This involves the transfer of a hydrogen atom from one of the isopropyl groups to the allyl group, leading to the formation of propene and triisopropylsilane.

-

Concerted Elimination: [(CH₃)₂CH]₃Si-CH₂CH=CH₂ → [(CH₃)₂CH]₂Si=CHCH₃ + CH₃CH=CH₂ + H₂ (further decomposition)

The dominant pathway will depend on the specific reaction conditions, such as temperature and pressure.

A diagram illustrating the potential decomposition pathways is provided below.

Predicted Decomposition Products

Based on the proposed decomposition mechanisms, a variety of products can be expected. The table below summarizes the likely primary and secondary decomposition products.

| Product Name | Chemical Formula | Boiling Point (°C) | Formation Pathway |

| Propene | CH₃CH=CH₂ | -47.6 | Homolytic & Molecular |

| Triisopropylsilane | [(CH₃)₂CH]₃SiH | 161 | Homolytic & Molecular |

| Hexamethyldisilane | [(CH₃)₂CH]₃Si-Si[CH(CH₃)₂]₃ | ~290 | Radical Combination |

| Propane | CH₃CH₂CH₃ | -42 | Hydrogen Abstraction |

| Various short-chain alkanes and alkenes | - | Variable | Radical Fragmentation |

Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methods are recommended.

5.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis will determine the onset temperature of decomposition.

-

Objective: To determine the decomposition temperature range of this compound.

-

Instrumentation: A high-resolution thermogravimetric analyzer capable of handling air-sensitive liquid samples.

-

Methodology:

-

Sample Preparation: Due to its potential air sensitivity, the sample should be handled under an inert atmosphere (e.g., in a glovebox). Approximately 5-10 mg of this compound is loaded into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The onset temperature of mass loss is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

5.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This can be used to detect thermal events such as phase transitions and decomposition.

-

Objective: To identify the temperatures of exothermic or endothermic decomposition events.

-

Instrumentation: A differential scanning calorimeter equipped with hermetically sealed pans suitable for volatile liquids.

-

Methodology:

-

Sample Preparation: Under an inert atmosphere, load 2-5 mg of this compound into a hermetically sealable aluminum or stainless steel pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may correspond to decomposition events.

-

5.3. Evolved Gas Analysis (EGA)

To identify the decomposition products, the gas evolved during TGA can be analyzed by mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

-

Methodology: The TGA protocol described in section 5.1 is followed. The evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra are analyzed to identify the decomposition products as a function of temperature.

A diagram of the proposed experimental workflow is shown below.

Conclusion

While specific experimental data for the thermal decomposition of this compound is currently lacking, a scientifically sound prediction of its behavior can be made based on the known chemistry of analogous organosilanes. It is anticipated to decompose at elevated temperatures via either homolytic cleavage of the silicon-allyl bond or a concerted molecular elimination. This guide provides a framework for understanding its potential thermal behavior and detailed protocols for its experimental determination. For any application involving the heating of this compound, it is strongly recommended that its thermal stability be experimentally verified.

An In-depth Technical Guide to Commercial Suppliers and Purity Grades of Allyltriisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for Allyltriisopropylsilane (CAS No. 24400-84-8). This information is crucial for researchers and professionals in drug development and materials science who require high-quality reagents for their work.

This compound is a versatile organosilane compound utilized in a variety of synthetic applications, including as a protecting group, a precursor for carbanions, and in cross-coupling reactions. The purity of this reagent is paramount to ensure the reproducibility and success of these sensitive chemical transformations.

Commercial Suppliers and Purity Specifications

A range of chemical suppliers offer this compound in various quantities and purity grades. The primary method for purity assessment cited by most suppliers is gas chromatography (GC). Below is a summary of commercially available options.

| Supplier | Stated Purity | Analytical Method |

| Chem-Impex | ≥ 97% | GC |

| Sigma-Aldrich | 95% | Not Specified |

| Alfa Chemistry | 97.0% | GC |

| ChemScene | ≥95% | Not Specified |

| ChemicalBook | 98.00%, 99% min | Not Specified |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis and Purification of this compound

While specific industrial synthesis protocols are proprietary, a common laboratory-scale synthesis involves the reaction of a triisopropylsilyl halide with an allyl Grignard reagent. Subsequent purification is typically achieved through distillation.

Disclaimer: The following experimental protocols are provided as illustrative examples based on general organometallic chemistry principles. They should be adapted and optimized by qualified chemists in a properly equipped laboratory environment. All procedures should be performed with appropriate safety precautions.

Objective: To synthesize this compound from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Chlorotriisopropylsilane

-

Iodine crystal (as initiator)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction is initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.

-

Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent solution in an ice bath. Add a solution of chlorotriisopropylsilane in anhydrous diethyl ether or THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Objective: To purify the crude this compound by fractional distillation.

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for this compound (approximately 130 °C at atmospheric pressure, adjust for vacuum).

Purity Determination Methodologies

The purity of this compound is most commonly determined by Gas Chromatography (GC) and can also be assessed by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Objective: To determine the purity of an this compound sample by GC with a Flame Ionization Detector (FID).

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent with FID

-

Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Objective: To determine the purity of an this compound sample using qNMR with an internal standard.

Instrumentation and Materials:

-

NMR Spectrometer: 400 MHz or higher field strength

-

Internal Standard: A high-purity, stable compound with a known structure and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

-

Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample into a vial.

-

Accurately weigh a specific amount of the internal standard into the same vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

-

Data Processing and Analysis:

-

Integrate a well-resolved, characteristic peak of this compound (e.g., the protons of the allyl group) and a well-resolved peak of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates the decision-making process for a researcher requiring this compound for their experiments.

Caption: Sourcing and QC workflow for this compound.

Reactivity Profile of the Allyl Group in Allyltriisopropylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriisopropylsilane (ATIPS) is a versatile organosilicon reagent that plays a significant role in modern organic synthesis. The presence of the sterically demanding triisopropylsilyl (TIPS) group profoundly influences the reactivity of the allyl moiety, offering unique advantages in terms of stereoselectivity and reaction pathway control. This technical guide provides a comprehensive overview of the reactivity profile of the allyl group in this compound, with a focus on its applications in carbon-carbon bond formation. Key reactions, including the Hosomi-Sakurai reaction with various electrophiles, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows, serving as a valuable resource for professionals in research and drug development.

Introduction

This compound, with its bulky triisopropylsilyl group, exhibits a distinct reactivity profile compared to less sterically hindered analogues like allyltrimethylsilane. While the steric bulk can influence reaction rates, it also provides a powerful handle for controlling diastereoselectivity in allylation reactions.[3] This guide delves into the specific reactivity patterns of this compound, offering insights into its synthetic utility.

General Reactivity and the Hosomi-Sakurai Reaction

The general mechanism of the Hosomi-Sakurai reaction is depicted below:

Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.

Common Lewis acids employed in these reactions include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[5] The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

Reactions with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a powerful method for the synthesis of homoallylic alcohols, which are valuable building blocks in natural product synthesis. The steric hindrance of the triisopropylsilyl group can lead to high levels of diastereoselectivity, particularly with chiral aldehydes.

Data Presentation

| Electrophile | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 95 | N/A | [4] (analogy) |

| Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 88 | N/A | [4] (analogy) |

| Cyclohexanone | TiCl₄ | CH₂Cl₂ | -78 | 92 | N/A | [4] (analogy) |

| Chiral α-alkoxy aldehyde | TiCl₄ | CH₂Cl₂ | -78 | >90 | up to 95:5 | [3] |

Note: Quantitative data for reactions specifically with this compound is often embedded in broader studies. The data presented for non-chiral electrophiles are based on analogous reactions with allyltrimethylsilane, which are expected to proceed with similar high yields, with the diastereoselectivity being the key differentiator for chiral substrates.

Experimental Protocol: Allylation of Benzaldehyde

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

This compound (1.2 mmol, 238 mg)

-

Titanium tetrachloride (1.1 mmol, 0.12 mL of a 1.0 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous dichloromethane (5 mL) at -78 °C (dry ice/acetone bath), add benzaldehyde.

-

Slowly add the titanium tetrachloride solution dropwise to the stirred solution. The mixture is stirred for 15 minutes at -78 °C.

-

A solution of this compound in anhydrous dichloromethane (5 mL) is then added dropwise over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

-

The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the corresponding homoallylic alcohol.

Figure 2: Experimental workflow for the allylation of benzaldehyde.

Reactions with Imines and Acetals

The reactivity of this compound extends to other electrophiles such as imines and acetals, providing access to homoallylic amines and ethers, respectively. These reactions also typically require Lewis acid catalysis.

Data Presentation

| Electrophile | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | Reference |

| N-Benzylideneaniline | TiCl₄ | CH₂Cl₂ | -78 to RT | 70-90 | [6] (analogy) |

| Benzaldehyde dimethyl acetal | TMSOTf | CH₂Cl₂ | -78 | 85-95 | [7] (analogy) |

Note: Specific quantitative data for this compound in these reactions is limited in readily available literature. The provided data are based on analogous reactions with other allylsilanes and serve as a general guide. The steric bulk of the TIPS group may necessitate longer reaction times or stronger Lewis acids.

Experimental Protocol: Reaction with N-Benzylideneaniline

Materials:

-

N-Benzylideneaniline (1.0 mmol, 181 mg)

-

This compound (1.2 mmol, 238 mg)

-

Titanium tetrachloride (1.1 mmol, 0.12 mL of a 1.0 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a procedure analogous to the aldehyde allylation, N-benzylideneaniline is dissolved in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere.

-

Titanium tetrachloride solution is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound in dichloromethane is then added slowly.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

-

Workup is performed as described for the aldehyde reaction, followed by purification by column chromatography to yield the homoallylic amine.

Figure 3: Proposed mechanism for the Lewis acid-catalyzed allylation of an imine.

Application in Natural Product Synthesis: A Case Study

The unique stereodirecting ability of the triisopropylsilyl group makes this compound a valuable reagent in the total synthesis of complex natural products. Although a detailed synthesis of Ricciocarpin A or (-)-dactylolide explicitly using this compound was not found in the immediate search results, the principles of its reactivity are widely applied in analogous transformations that are key steps in such syntheses. For instance, the diastereoselective construction of stereocenter-rich fragments often relies on the addition of substituted allylsilanes to chiral aldehydes or ketones, a reaction where the steric bulk of the silyl group plays a crucial role in facial selectivity.[3]

Conclusion

This compound is a highly effective reagent for the stereoselective formation of carbon-carbon bonds. The bulky triisopropylsilyl group, while potentially moderating reaction rates, provides a powerful tool for controlling the diastereoselectivity of allylation reactions, a critical aspect in the synthesis of complex molecules and drug candidates. The Hosomi-Sakurai reaction remains the most prominent transformation for this reagent, with broad applicability towards a variety of electrophiles. Further research into the development of catalytic, enantioselective variants of these reactions will undoubtedly expand the synthetic utility of this compound and its derivatives. This guide provides a foundational understanding of its reactivity profile, offering valuable insights and practical protocols for researchers in the field.

References

- 1. Remote control of diastereoselectivity in intramolecular reactions of chiral allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucla.edu [chem.ucla.edu]

Methodological & Application

Allyltriisopropylsilane as a Protecting Group for Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is paramount. The allyltriisopropylsilyl (ATIPS) group is an emerging protecting group for alcohols, combining the steric bulk and stability of the triisopropylsilyl (TIPS) group with the versatile reactivity of an allyl moiety. This unique combination offers a robust protection strategy with the potential for orthogonal deprotection, providing chemists with enhanced flexibility in complex synthetic routes.

The triisopropylsilyl group is well-regarded for its significant steric hindrance, which imparts high stability to the corresponding silyl ether under a wide range of reaction conditions, including those that are acidic or basic. This makes it more resilient than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. The addition of an allyl group to the silicon atom introduces a reactive handle that can be cleaved under specific conditions that are orthogonal to the standard fluoride-mediated or acid-catalyzed cleavage of the Si-O bond. This application note provides a comprehensive overview of the use of allyltriisopropylsilane for the protection of alcohols, including detailed experimental protocols for protection and deprotection, stability data, and a comparison with related protecting groups.

Key Features of the Allyltriisopropylsilyl (ATIPS) Protecting Group

-

High Steric Bulk: Similar to the TIPS group, the three isopropyl groups provide excellent steric shielding of the protected alcohol, conferring stability to a wide range of reagents.

-

Robustness: ATIPS ethers are expected to exhibit stability comparable to TIPS ethers under many standard synthetic transformations.

-

Orthogonal Deprotection Potential: The presence of the allyl group allows for cleavage under conditions that do not affect other silyl ethers, such as palladium-catalyzed reactions. This enables selective deprotection in the presence of other protected functional groups.

-

Standard Silyl Ether Chemistry: The Si-O bond can also be cleaved using conventional methods for silyl ether deprotection, such as fluoride ions or acidic hydrolysis.

Protection of Alcohols with Allyltriisopropylsilyl Chloride